molecular formula C12H14N4O3 B12474724 (3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one

(3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one

Cat. No.: B12474724
M. Wt: 262.26 g/mol
InChI Key: CPLHDJVBVLLPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one is an organic compound with a complex structure that includes a piperidinone ring and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one typically involves the reaction of 4-methyl-2-nitrophenylhydrazine with piperidin-2-one under specific conditions. One common method involves the use of a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like hydrogen gas or metal hydrides.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions can vary but often involve the use of solvents like ethanol or acetone and temperatures ranging from room temperature to elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

(3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one is unique due to its specific hydrazone linkage and piperidinone ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one

InChI

InChI=1S/C12H14N4O3/c1-8-4-5-9(11(7-8)16(18)19)14-15-10-3-2-6-13-12(10)17/h4-5,7,14H,2-3,6H2,1H3,(H,13,17)

InChI Key

CPLHDJVBVLLPJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NN=C2CCCNC2=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.